molecular formula C13H9NO4 B1521587 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid CAS No. 1094298-96-0

3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid

Cat. No. B1521587
CAS RN: 1094298-96-0
M. Wt: 243.21 g/mol
InChI Key: VDDBJFOSFGMLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid” is a chemical compound with the molecular formula C13H9NO4 . It has a molecular weight of 243.21 g/mol . This compound is intended for research use only.

Scientific Research Applications

Phloretic Acid as an Alternative Building Block

Phloretic acid, a phenolic compound derived from p-coumaric acid or phloretin, demonstrates potential as a renewable building block in materials science. Its reactivity with hydroxyl-bearing molecules towards benzoxazine ring formation positions it as a sustainable alternative to phenol. This approach allows the infusion of benzoxazine's specific properties into various –OH bearing compounds, indicating a broad spectrum of potential applications (Trejo-Machin et al., 2017).

Biobased Furan Polyesters

2,5-Bis(hydroxymethyl)furan, a diol resembling aromatic monomers, is valuable in polyester synthesis. Its enzymatic polymerization with various diacid ethyl esters has yielded biobased furan polyesters. These novel polyesters, characterized by number-average molecular weights around 2000 g/mol, display properties influenced by the methylene units in their dicarboxylic segments. This development is crucial for producing sustainable materials with tailored physical properties (Jiang et al., 2014).

Enzymatic Oxidation of HMF to FDCA

Furan-2,5-dicarboxylic acid (FDCA) represents a biobased platform chemical pivotal in polymer production. The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to FDCA is notable for its high yield and ambient condition operability. This enzymatic method, leveraging an FAD-dependent oxidase, introduces a green and efficient route to FDCA production, central to the biobased polymer industry (Dijkman et al., 2014).

Synthesis and Properties of Heterocyclic Analogs

The study on the condensation of cyanomethyl derivatives of furan with phenols has led to the synthesis of heterocyclic analogs like 3-heterylchromones. These compounds, with varying substituent groups, enrich the chemical diversity and expand the scope of heterocyclic compounds in various applications, indicating the versatility and potential of furan derivatives in organic synthesis (Khilya et al., 1973).

Furan Derivatives from Nicotiana tabacum Roots

The isolation of novel furan-2-carboxylic acids from Nicotiana tabacum roots has been documented. These compounds exhibit significant anti-tobacco mosaic virus (TMV) activity and cytotoxicity against certain human tumor cell lines, spotlighting furan derivatives as potential leads in pharmaceutical research and agricultural applications (Wu et al., 2018).

properties

IUPAC Name

3-[(3-cyanophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c14-7-9-2-1-3-11(6-9)18-8-10-4-5-17-12(10)13(15)16/h1-6H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDBJFOSFGMLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(OC=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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